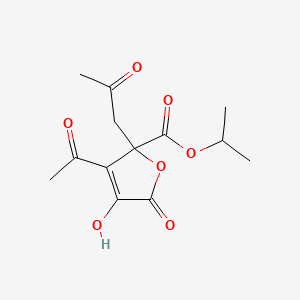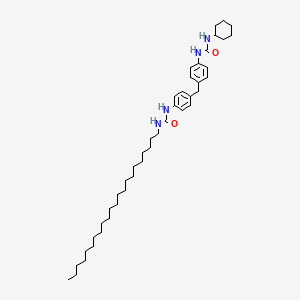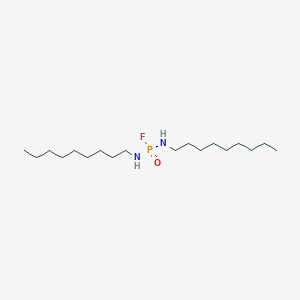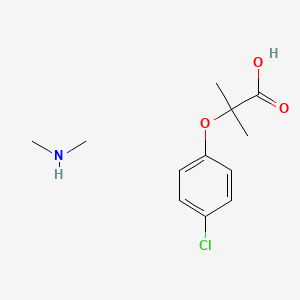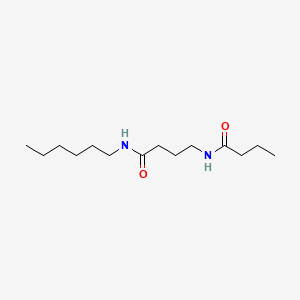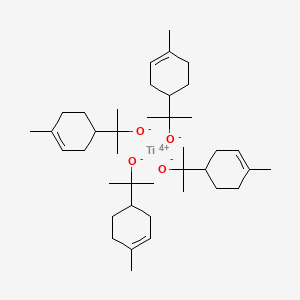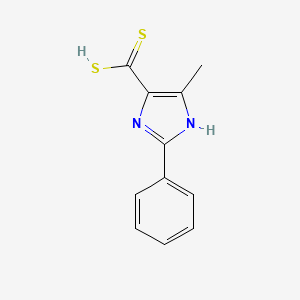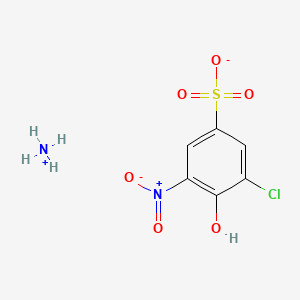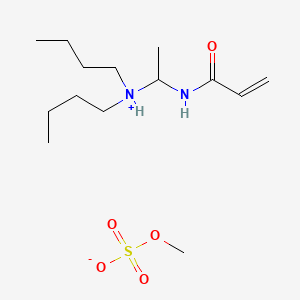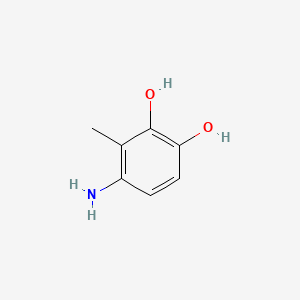![molecular formula C10H14O2 B12680722 Spiro[4.5]decane-1,4-dione CAS No. 39984-92-4](/img/structure/B12680722.png)
Spiro[4.5]decane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[45]decane-1,4-dione is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for Spiro[4.5]decane-1,4-dione involves the reaction of cyclohexanone diethyl ketal with 1,2-bis(trimethylsilyloxy)cyclobut-1-ene in the presence of boron trifluoride etherate and trifluoroacetic acid. The reaction is carried out in dry methylene chloride at low temperatures (around -75°C) and then warmed to room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of reagents to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[4.5]decane-1,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding spirocyclic diketones.
Reduction: Reduction reactions can convert the diketone groups into diols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include spirocyclic diketones, diols, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Spiro[4.5]decane-1,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Industry: It is used in the synthesis of materials with unique structural properties, such as polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of Spiro[4.5]decane-1,4-dione, particularly in its role as a prolyl hydroxylase inhibitor, involves binding to the active site of the enzyme and competing with the natural substrate, 2-oxoglutarate. This inhibition prevents the hydroxylation of hypoxia-inducible factor alpha subunits, leading to their stabilization and activation of downstream genes involved in the hypoxic response .
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[4.4]nonane-1,6-dione
- Spiro[5.5]undecane-1,7-dione
- 1,3,8-triazaspiro[4.5]decane-2,4-dione
Uniqueness
Spiro[4.5]decane-1,4-dione is unique due to its specific spirocyclic structure, which provides distinct steric and electronic properties. This uniqueness makes it a valuable template for designing selective enzyme inhibitors and other bioactive molecules .
Propiedades
Número CAS |
39984-92-4 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
spiro[4.5]decane-1,4-dione |
InChI |
InChI=1S/C10H14O2/c11-8-4-5-9(12)10(8)6-2-1-3-7-10/h1-7H2 |
Clave InChI |
QMNFMSMVFOZHBM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


